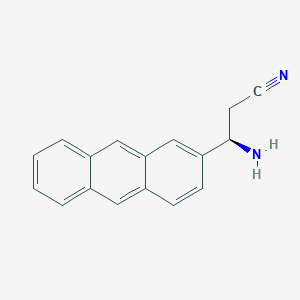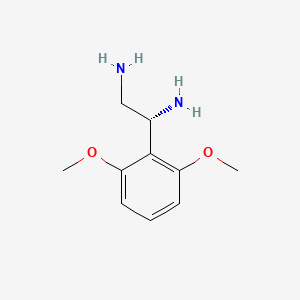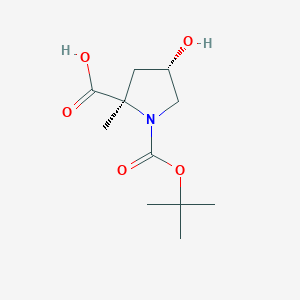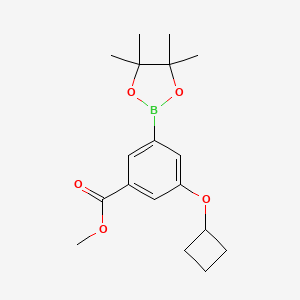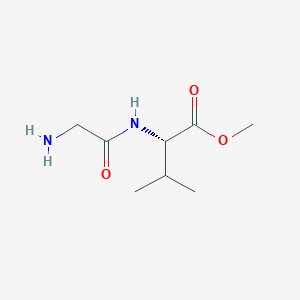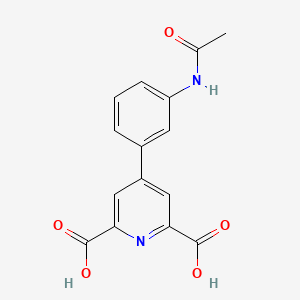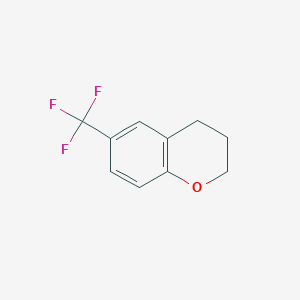
6-(Trifluoromethyl)chromane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)chromane is a heterocyclic compound that features a chromane core with a trifluoromethyl group at the 6th position. Chromane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-isopropenylphenols with trifluoroacetic anhydride, which proceeds via sequential trifluoroacetylation and double carbonyl–ene reaction followed by elimination reaction .
Industrial Production Methods: Industrial production methods for 6-(Trifluoromethyl)chromane are not well-documented in the literature. the synthesis methods used in research can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trifluoromethyl)chromane can undergo various chemical reactions, including:
Oxidation: The chromane core can be oxidized to form chromanone derivatives.
Reduction: Reduction reactions can convert chromanone derivatives back to chromane.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include chromanone derivatives, reduced chromane compounds, and various substituted chromane derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)chromane and its derivatives involves interactions with various molecular targets and pathways. For example, molecular docking studies have shown that the trifluoromethyl group can interact with hydrophobic pockets in target proteins, enhancing the compound’s binding affinity and biological activity . The specific pathways involved depend on the particular derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Chromone: A closely related compound with a similar core structure but lacking the trifluoromethyl group.
Chromanone: Another related compound with a chromane core and a ketone group at the 4th position.
Fluorinated Chromanones: Compounds with fluorine atoms at various positions on the chromane core.
Uniqueness: 6-(Trifluoromethyl)chromane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable scaffold for drug development .
Eigenschaften
Molekularformel |
C10H9F3O |
|---|---|
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
HHQWCVOFMHXYSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)C(F)(F)F)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B13046733.png)
![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)
